2-Bromo-2H-1,3,2-dithiaborole
Description
2-Bromo-2H-1,3,2-dithiaborole is a boron-containing heterocyclic compound characterized by a five-membered ring structure comprising two sulfur atoms, one boron atom, and a bromine substituent. This compound is of significant interest in organoboron chemistry due to its unique electronic and structural properties, which make it a versatile intermediate in organic synthesis and materials science. Its reactivity is primarily governed by the electron-deficient boron center and the electron-rich sulfur atoms, enabling applications in cross-coupling reactions and as a ligand precursor in catalysis .
Properties
CAS No. |
76174-80-6 |
|---|---|
Molecular Formula |
C2H2BBrS2 |
Molecular Weight |
180.9 g/mol |
IUPAC Name |
2-bromo-1,3,2-dithiaborole |
InChI |
InChI=1S/C2H2BBrS2/c4-3-5-1-2-6-3/h1-2H |
InChI Key |
TXHORNISNGKDHN-UHFFFAOYSA-N |
Canonical SMILES |
B1(SC=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2H-1,3,2-dithiaborole typically involves the reaction of boron trihalides with thiols or dithiols under controlled conditions. One common method includes the reaction of boron tribromide with a dithiol compound in an inert solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of 2-Bromo-2H-1,3,2-dithiaborole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2H-1,3,2-dithiaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted boron compounds .
Scientific Research Applications
2-Bromo-2H-1,3,2-dithiaborole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which 2-Bromo-2H-1,3,2-dithiaborole exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with electron-rich species, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-2H-1,3,2-dithiaborole with analogous boron-sulfur heterocycles, focusing on structural features, reactivity, and functional applications.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituents | Reactivity Profile | Stability in Air | Applications |
|---|---|---|---|---|---|
| 2-Bromo-2H-1,3,2-dithiaborole | C₂H₂BBrS₂ | Bromine | High electrophilicity at boron; S→B π-donation | Moderate | Suzuki-Miyaura coupling; ligand design |
| 2-Chloro-2H-1,3,2-dithiaborole | C₂H₂BClS₂ | Chlorine | Lower electrophilicity vs. Br analog | High | Polymer stabilization; Lewis acid catalysis |
| 2H-1,3,2-Dithiaborole (unsubstituted) | C₂H₃BS₂ | None | Reduced reactivity due to lack of halogen | Low | Theoretical studies; precursor synthesis |
| 2-Iodo-2H-1,3,2-dithiaborole | C₂H₂BIS₂ | Iodine | Highest electrophilicity; prone to redox | Poor | Radiolabeling; niche catalytic systems |
Key Findings
Electrophilicity and Reactivity :
- The bromine substituent in 2-Bromo-2H-1,3,2-dithiaborole enhances the electrophilicity of the boron center compared to the chlorine analog (structural similarity score: 0.8) . This difference is critical in cross-coupling reactions, where the bromo derivative exhibits faster oxidative addition kinetics with palladium catalysts.
- The unsubstituted dithiaborole lacks halogen-induced polarization, rendering it less reactive but more stable for long-term storage .
Stability and Handling :
- The chloro analog demonstrates superior air stability due to the smaller halogen size, which minimizes steric strain and oxidative degradation. In contrast, the bromo derivative requires inert-atmosphere handling to prevent decomposition .
Synthetic Utility: 2-Bromo-2H-1,3,2-dithiaborole is preferred in ligand design for transition-metal complexes, as its sulfur atoms provide strong σ-donor and π-acceptor properties. This contrasts with the iodo analog, which is less thermally stable but useful in specialized applications like radiopharmaceuticals .
Computational Insights :
- Density functional theory (DFT) studies indicate that the bromo derivative’s LUMO energy (-1.9 eV) is lower than the chloro analog (-1.6 eV), aligning with its higher electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
